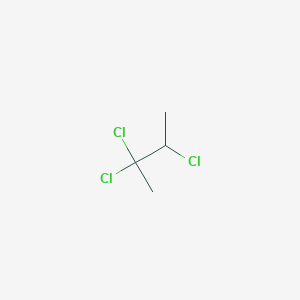
2,2,3-Trichlorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trichlorobutane, also known as this compound, is a useful research compound. Its molecular formula is C4H7Cl3 and its molecular weight is 161.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Intermediate for Chloroprene Production
2,2,3-Trichlorobutane is primarily used as a precursor in the synthesis of chloroprene, which is essential for producing neoprene rubber. The compound can be generated through the chlorination of 2,3-dichlorobutane using ultraviolet light, which enhances yield efficiency under controlled temperatures .
Reactions and Transformations
The compound participates in various organic reactions:
- Substitution Reactions: It can undergo nucleophilic substitution to form alcohols or ethers.
- Elimination Reactions: It can lead to the formation of alkenes such as 1,2-dichlorobutene.
- Oxidation and Reduction: this compound can be oxidized to butanols or butanoic acids and reduced to butane or other hydrocarbons .
Polymer Industry
Production of Polymers
As an intermediate in the manufacture of chlorinated polymers, this compound contributes to the synthesis of various polymeric materials. Its role in producing chloroprene allows for the development of elastomers with desirable properties such as flexibility and chemical resistance.
Agrochemical Applications
Herbicides and Pesticides
The compound is also utilized in the production of specific agrochemicals. Its chlorinated structure allows it to act as a building block for herbicides and pesticides that are effective against a range of agricultural pests .
Case Study: Synthesis Efficiency
A study demonstrated that using ultraviolet light during the chlorination process significantly increased the yield of this compound from 2,3-dichlorobutane. The reaction was optimized at temperatures between 40°C and 50°C, achieving yields up to 94.7% . This highlights the importance of reaction conditions in maximizing product yield.
Case Study: Polymer Properties
Research has shown that polymers derived from chloroprene exhibit enhanced thermal stability and mechanical properties compared to non-chlorinated counterparts. This makes them suitable for applications in automotive and construction materials where durability is critical .
Data Tables
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Chemical Synthesis | Precursor for chloroprene | Essential for neoprene production |
| Polymer Industry | Intermediate for chlorinated polymers | Improved flexibility and resistance |
| Agrochemical | Building block for herbicides/pesticides | Effective pest control solutions |
Propriétés
Numéro CAS |
10403-60-8 |
|---|---|
Formule moléculaire |
C4H7Cl3 |
Poids moléculaire |
161.45 g/mol |
Nom IUPAC |
2,2,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3 |
Clé InChI |
UNTJXPFYXVCMFE-UHFFFAOYSA-N |
SMILES |
CC(C(C)(Cl)Cl)Cl |
SMILES canonique |
CC(C(C)(Cl)Cl)Cl |
Synonymes |
2,2,3-Trichlorobutane. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















